

# A Head-to-Head Comparison of N-Salicyloyltryptamine Analogues in Neuroinflammation and Neuroprotection

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## Compound of Interest

Compound Name: *N-Salicyloyltryptamine*

Cat. No.: *B1247933*

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**N-Salicyloyltryptamine** (NST), a synthetic analogue of tryptamine, and its derivatives have emerged as promising multi-target agents for a range of neurological disorders. By combining the structural features of salicylic acid and tryptamine, these compounds exhibit a unique pharmacological profile, primarily centered around anti-inflammatory, antioxidant, and neuroprotective activities. This guide provides an objective, data-driven comparison of key NST analogues, summarizing their performance in various experimental paradigms and offering detailed protocols for their evaluation.

## Comparative Analysis of Biological Activity

Recent research has led to the development of several NST analogues with enhanced potency and specific mechanisms of action. This section provides a quantitative comparison of some of the most promising compounds.

Compound	Target/Assay	Cell Line	IC50 / EC50 / Papp	Key Findings
L7	Anti-neuroinflammation (NO production)	BV2 microglia	IC50: 3.18 $\mu$ M	Potent inhibitor of nitric oxide production, a key mediator of neuroinflammation.
NLRP3 Inflammasome Inhibition	-	-	Attenuates A $\beta$ -induced pyroptosis through the NLRP3-caspase-1-GSDMD axis.	
M11	Nrf2 Activation	-	-	Activates the Nrf2 signaling pathway, stimulating the expression of downstream antioxidant enzymes like HO-1, GCLC, NQO1, and GPX4.
Antioxidant & Anti-inflammatory	-	-	Exhibits synergistic antioxidant, anti-inflammatory, anti-ferroptosis, and anti-apoptosis effects, surpassing the	

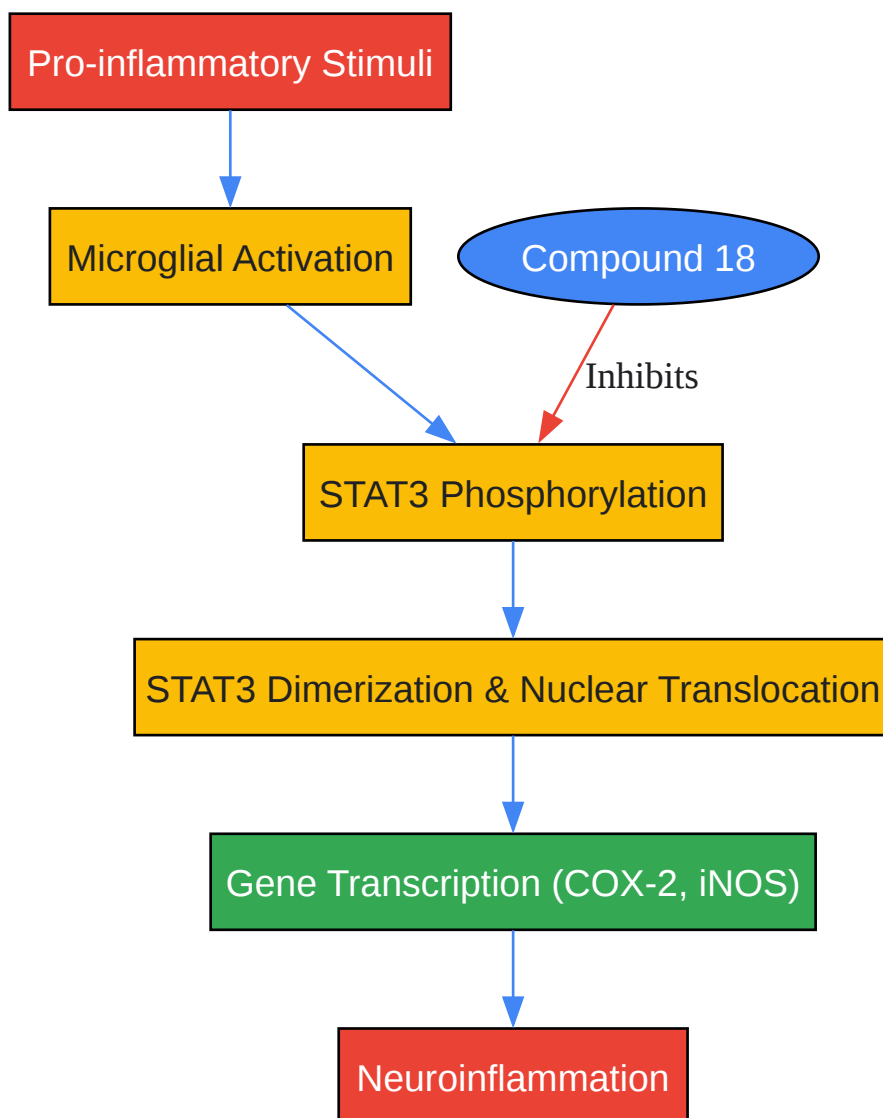
parent compound L7.				
Compound 3	COX-2 Inhibition	-	IC50: 0.21 µM	Displays highly potent and selective inhibition of COX-2, a key enzyme in the inflammatory cascade.
Anti-neuroinflammation (NO production)	C6 glioma	IC50: 2.3 µM	Significantly reduces nitric oxide production in glial cells.	
Compound 16	COX-2 Inhibition	-	IC50: 0.35 µM	Exhibits strong and selective COX-2 inhibitory activity.
Anti-neuroinflammation (NO production)	C6 glioma	IC50: 2.5 µM	Effectively inhibits nitric oxide production.	
Compound 18	STAT3 Phosphorylation Inhibition	-	-	Suppresses the activation of microglia by inhibiting the transcription, expression, and phosphorylation of STAT3.
Blood-Brain Barrier Permeability	PAMPA-BBB	Papp: 5.2 x 10 <sup>-6</sup> cm/s	Demonstrates good potential for crossing the	

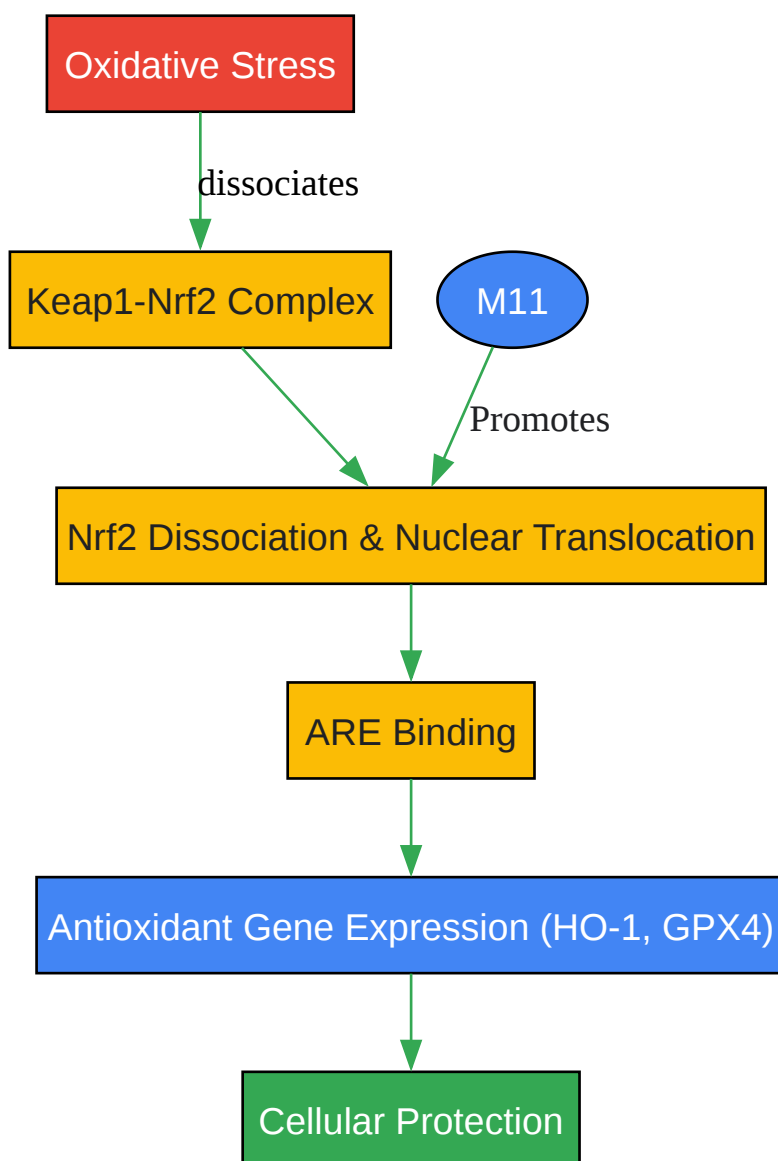
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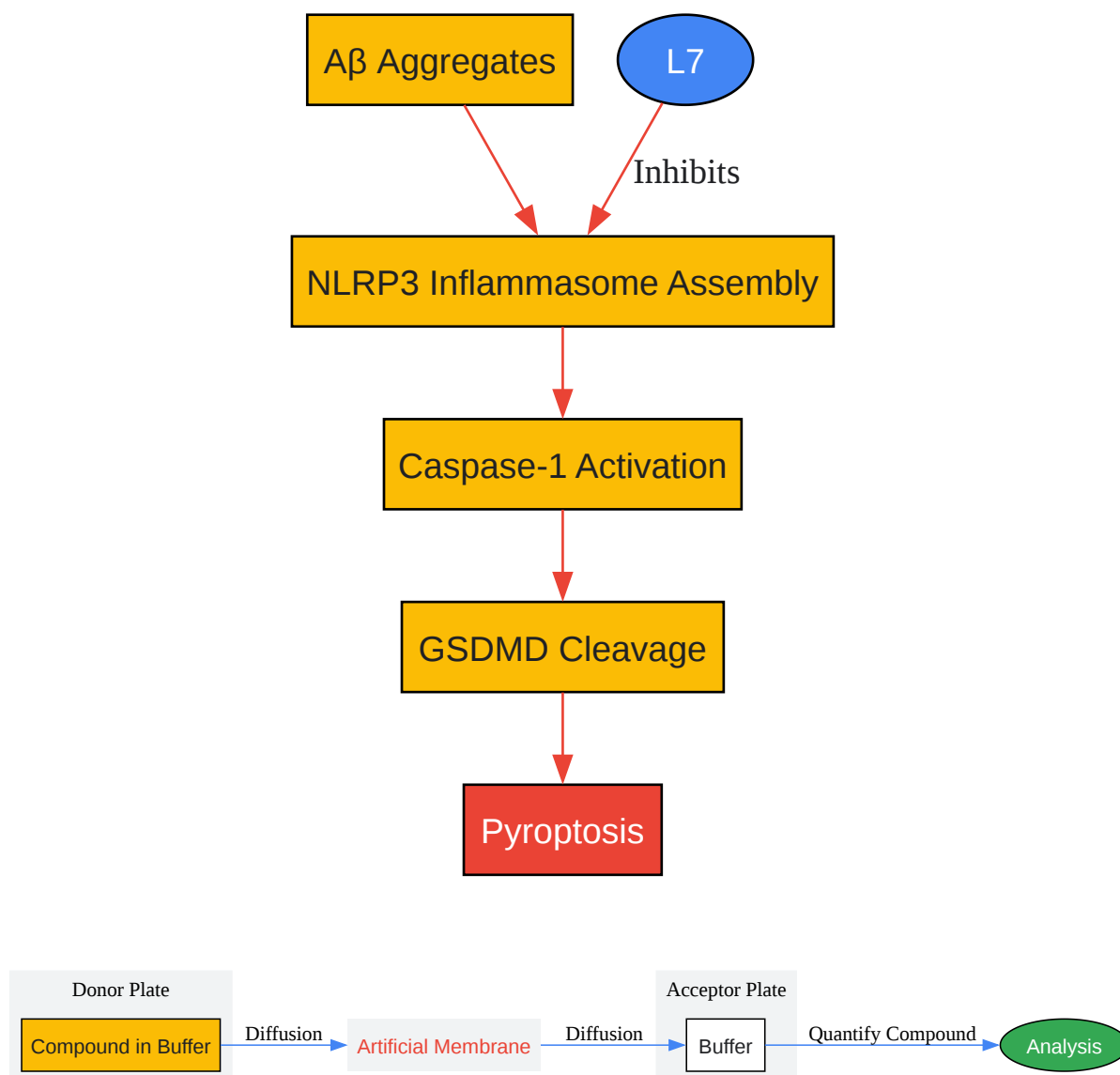
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## Signaling Pathways and Mechanisms of Action

The therapeutic potential of **N-Salicyloyltryptamine** analogues stems from their ability to modulate key signaling pathways implicated in neurodegenerative diseases.







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